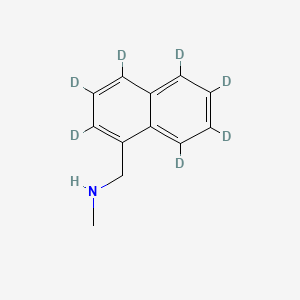

N-(1-Naphthyl-d7-methyl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRIUFVBEVFILS-CFWCETGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662139 | |

| Record name | N-Methyl-1-[(~2~H_7_)naphthalen-1-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189686-07-4 | |

| Record name | N-Methyl-1-[(~2~H_7_)naphthalen-1-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(1-Naphthyl-d7-methyl)methylamine chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of N-(1-Naphthyl-d7-methyl)methylamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a deuterated stable isotope-labeled compound essential for high-precision quantitative analysis. Designed for researchers, analytical chemists, and drug development professionals, this document details the compound's physicochemical properties, synthesis considerations, and core application as an internal standard in mass spectrometry. We will delve into the theoretical principles that make it an exemplary tool for mitigating analytical variability and present a practical, field-proven protocol for its use. The causality behind experimental choices is explained to provide a deeper, actionable understanding for laboratory application.

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of analytical chemistry, particularly within pharmaceutical and bioanalytical research, the demand for accuracy, precision, and reproducibility is absolute. Quantitative mass spectrometry (MS) has become the gold standard for its sensitivity and specificity, yet it is not without inherent variabilities. Sample loss during extraction, matrix effects leading to ion suppression or enhancement, and instrument drift are all significant challenges that can compromise data integrity.[1]

The most robust solution to this challenge is the use of a stable isotope-labeled (SIL) internal standard through a technique known as isotope dilution mass spectrometry (IDMS). This compound is the deuterated analogue of N-Methyl-1-naphthalenemethanamine. By substituting seven hydrogen atoms on the naphthalene ring with deuterium, it becomes chemically identical to its parent compound but physically distinguishable by its mass.[2] This near-perfect mimicry ensures it behaves identically to the analyte throughout the entire analytical workflow, from initial sample preparation to final detection.[3] Its increased mass allows it to be quantified separately by the mass spectrometer, serving as a reliable reference to correct for any and all sources of analytical error.[4] This guide offers an in-depth exploration of its properties and its critical role in achieving analytical certainty.

Core Chemical and Physical Properties

The fundamental utility of this compound stems from its physicochemical properties being virtually identical to its non-deuterated counterpart. The primary difference is the mass, which is the basis of its analytical application. The properties of the unlabeled compound, N-Methyl-1-naphthalenemethanamine, are therefore presented as a direct and reliable surrogate.

| Property | This compound (Deuterated) | N-Methyl-1-naphthalenemethanamine (Unlabeled Analog) |

| CAS Number | 1189686-07-4[5][6][7] | 14489-75-9[8][9] |

| Molecular Formula | C₁₂H₆D₇N[5][6] | C₁₂H₁₃N[8][9] |

| Molecular Weight | 178.28 g/mol [5][6] | 171.24 g/mol [8][9] |

| Appearance | Brown Oil[5][6] | Yellow Oil[8] |

| Boiling Point | Not experimentally determined; expected to be similar to unlabeled. | 115-120 °C at 1 Torr[8] |

| Density | Not experimentally determined; expected to be slightly higher than unlabeled. | 1.05 g/cm³[8] |

| Refractive Index | Not experimentally determined; expected to be similar to unlabeled. | 1.6160 - 1.6190[8][10] |

| Storage | 2-8°C, Refrigerator[5] | Ambient, though refrigeration is recommended for long-term stability. |

The unlabeled parent compound is an intermediate in the synthesis of the antifungal drug Terbinafine.[10][11] For handling purposes, it is also available as a hydrochloride salt (CAS: 65473-13-4), which is a solid with a melting point of 191-193 °C.[11][12]

Synthesis and Isotopic Purity Considerations

The synthesis of this compound is a multi-step process where the primary consideration is the introduction and preservation of the deuterium labels. The synthesis mirrors that of the unlabeled compound, with the critical difference being the use of a deuterated starting material. A plausible synthetic route is outlined below, based on established chemical processes.[13]

The process begins with a fully deuterated naphthalene precursor. This is crucial for ensuring the final product has the desired d7-labeling on the aromatic ring. The subsequent steps, including chloromethylation and amination, are standard organic transformations.

Caption: Proposed synthetic pathway for this compound.

Causality Behind Synthesis Choices:

-

Starting Material: Using Naphthalene-d8 as the precursor is the most efficient way to ensure high isotopic enrichment on the stable aromatic ring, which is less susceptible to back-exchange than other positions.

-

Purity is Paramount: For use as an internal standard, two purity metrics are critical. Chemical purity must be high (>99%) to prevent interference from other compounds. Isotopic enrichment (typically ≥98%) is also essential to ensure a clean mass signal and avoid any significant contribution to the unlabeled analyte's mass channel, which could artificially inflate results.[2]

Core Application: A High-Fidelity Internal Standard for Mass Spectrometry

The primary and most vital role of this compound is as an internal standard (IS) for quantitative mass spectrometry.

The Principle of Self-Validation: An ideal internal standard should be added to a sample at the very beginning of the workflow.[14] From that point forward, any loss of the target analyte during sample extraction, cleanup, or injection will be mirrored by a proportional loss of the IS. Similarly, any suppression or enhancement of the analyte's signal during ionization in the mass spectrometer will be matched by the IS.[1][4] Because the IS and the analyte are chemically identical, they co-elute during chromatography and experience the same matrix effects.[3] The mass spectrometer detects them as two distinct entities based on their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's response to the IS's response, all sources of variability are mathematically cancelled out, leading to highly accurate and precise quantification.

Caption: Standard workflow for using an internal standard in LC-MS/MS analysis.

Field-Proven Experimental Protocol: Quantification in a Biological Matrix

This protocol provides a robust, step-by-step method for quantifying N-Methyl-1-naphthalenemethanamine in human plasma using this compound as the internal standard.

1. Preparation of Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of N-Methyl-1-naphthalenemethanamine in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

IS Working Solution (100 ng/mL): Perform a serial dilution of the IS Stock in 50:50 methanol:water. Rationale: The working concentration should be high enough for robust detection but low enough not to exhaust the detector.

-

Calibration Standards: Serially dilute the Analyte Stock to prepare calibration standards in blank plasma, ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS Working Solution (100 ng/mL). Vortex for 10 seconds. Rationale: The IS must be added first to account for all subsequent variability.

-

Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute. Rationale: Acetonitrile is a highly efficient solvent for precipitating plasma proteins, which releases the analyte and IS into the supernatant.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 methanol:water. Vortex to ensure complete dissolution. Transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting at 5-10% B, ramping to 95% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions (example):

-

N-Methyl-1-naphthalenemethanamine: Q1 m/z 172.2 -> Q3 m/z 141.1

-

This compound (IS): Q1 m/z 179.3 -> Q3 m/z 148.1

-

-

Rationale: Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Response Ratio (Analyte Area / IS Area).

-

Plot the Response Ratio vs. the nominal concentration for the calibration standards.

-

Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.

-

Quantify unknown samples by interpolating their Response Ratios from the curve.

Spectroscopic Profile

-

Mass Spectrometry: The key analytical technique. The electron ionization mass spectrum will show a molecular ion (M+) peak at approximately m/z 178.3. In MS/MS analysis, fragmentation patterns will be similar to the unlabeled compound, but fragments retaining the naphthalene ring will be shifted by +7 Da. For instance, a common fragment from the loss of the methylamine group would appear at m/z 148.1 for the deuterated compound versus 141.1 for the unlabeled analyte.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum would be markedly different from the unlabeled analog, showing a complete absence of signals in the aromatic region (approx. 7.4-8.1 ppm). The remaining signals for the methyl and methylene protons would be present.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-D stretching vibrations at lower wavenumbers (approx. 2100-2300 cm⁻¹) compared to the aromatic C-H stretches (approx. 3000-3100 cm⁻¹) seen in the unlabeled compound.

Safety, Handling, and Storage

Based on the data for the parent compound, this compound should be handled with appropriate care.

-

Hazards: The unlabeled analog is classified as an irritant and is toxic if swallowed.[8][10] Assume similar hazards for the deuterated form.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10][11] Use in a well-ventilated area or fume hood.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C for long-term stability.[5]

Conclusion

This compound is more than a mere chemical reagent; it is a precision tool that enables analytical scientists to achieve the highest levels of accuracy and confidence in quantitative data. Its properties as a stable isotope-labeled internal standard allow it to correct for nearly all forms of analytical variability in mass spectrometry-based workflows. By understanding its chemical properties, synthesis considerations, and the principles behind its application, researchers can fully leverage this compound to produce robust, reliable, and defensible results, underpinning advancements in drug development and scientific research.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- BenchChem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.

- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- ECHEMI. (n.d.). N-Methyl-1-naphthalenemethanamine 14489-75-9.

- Sigma-Aldrich. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride 98%.

- PubChem. (n.d.). N-Methyl-N-naphthylmethylamine.

- ChemicalBook. (2025). N-Methyl-1-naphthalenemethylamine hydrochloride.

- ChemBK. (2024). N-Methyl-1-Naphthalene Methylamine.

- Pharmaffiliates. (n.d.). This compound.

- Alfa Chemistry. (n.d.). CAS 1189686-07-4 this compound.

- LGC Standards. (n.d.). This compound.

- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. texilajournal.com [texilajournal.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. echemi.com [echemi.com]

- 9. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. N-メチル-1-ナフタレンメチルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 13. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-(1-Naphthyl-d7-methyl)methylamine (CAS: 1189686-07-4)

<

A Senior Application Scientist's Perspective on its Synthesis, Characterization, and Application as a Gold-Standard Internal Standard in Quantitative Mass Spectrometry.

This guide provides a comprehensive technical overview of N-(1-Naphthyl-d7-methyl)methylamine, a deuterated stable isotope-labeled internal standard. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core principles of its application, a plausible synthetic route, and a detailed protocol for its use in robust analytical methodologies.

Part 1: The Principle of Isotopic Dilution and Physicochemical Profile

In the landscape of quantitative analysis, particularly in regulated bioanalysis and pharmacokinetic studies, achieving the highest degree of accuracy and precision is non-negotiable. Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for quantification.[1][2][3] The technique's power lies in the use of a stable isotope-labeled (SIL) internal standard (IS), which is a version of the target analyte with one or more atoms replaced by a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4][5][6]

This compound is the deuterated analogue of N-Methyl-1-naphthalenemethylamine. The seven deuterium atoms introduce a significant mass shift (+7 Da) from the parent compound, allowing for clear differentiation by a mass spectrometer. Crucially, this isotopic substitution results in a molecule that is, for all practical purposes, chemically and physically identical to the analyte of interest.[4][5] This ensures it co-elutes during chromatographic separation and experiences the same ionization efficiency, extraction recovery, and potential matrix effects as the target analyte.[4][6] By adding a known concentration of the deuterated standard to a sample, any variability during sample processing or instrument analysis affects both the analyte and the standard equally.[5][7] The final concentration is then calculated based on the ratio of the analyte's mass spectrometer signal to that of the known-quantity internal standard, effectively nullifying most sources of analytical error.[1][][9]

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [10][11][12][13] |

| CAS Number | 1189686-07-4 | [10][12][13] |

| Unlabeled CAS | 14489-75-9 | [10] |

| Molecular Formula | C₁₂H₆D₇N | [11][12][13] |

| Molecular Weight | 178.28 g/mol | [11][13] |

| Appearance | Brown Oil | [12][13] |

| Storage | 2-8°C Refrigerator | [13] |

Part 2: Synthesis and Isotopic Labeling Strategy

While the exact proprietary synthesis methods used by commercial suppliers are not public, a chemically sound and efficient pathway can be postulated based on known organic reactions. The key objective in synthesizing this compound is the specific and high-efficiency incorporation of seven deuterium atoms onto the naphthalene ring.

A logical approach involves starting with a fully deuterated naphthalene (Naphthalene-d8) and building the side chain. However, Naphthalene-d8 can be expensive. A more cost-effective and common industrial strategy is to perform the deuteration on a more advanced intermediate. A plausible synthesis is outlined below, starting from 1-chloromethylnaphthalene.

A known route to the unlabeled compound, N-methyl-1-naphthalenemethanamine, involves reacting 1-chloromethylnaphthalene with methylamine.[14] Another patented method describes reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a base, followed by hydrolysis to yield the final product.[15][16]

To create the deuterated version, the synthesis would logically start with naphthalene-d8 or perform a deuterium exchange on a key intermediate. A likely route is the reductive amination of naphthalene-1-carboxaldehyde-d7 with methylamine.

Plausible Synthetic Workflow:

-

Deuteration of Naphthalene: Starting with naphthalene, a high-temperature acid-catalyzed H/D exchange using D₂SO₄/D₂O could be employed to produce Naphthalene-d8.

-

Formylation: Naphthalene-d8 can be converted to Naphthalene-1-carboxaldehyde-d7 via a Vilsmeier-Haack or related formylation reaction, which adds the aldehyde group.

-

Reductive Amination: The crucial step involves reacting Naphthalene-1-carboxaldehyde-d7 with methylamine (CH₃NH₂) under reductive conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation). This reaction forms the C-N bond and reduces the intermediate imine to the final secondary amine product, this compound.

Caption: Plausible synthetic route for this compound.

This method ensures that the deuterium labels are on the stable aromatic ring, preventing any back-exchange under typical analytical conditions, a critical requirement for a reliable internal standard.[6]

Part 3: Application in Quantitative Bioanalysis by LC-MS/MS

The primary application for this compound is as an internal standard for the quantification of its unlabeled analogue, which is a key intermediate in the synthesis of drugs like the antifungal agent Terbinafine.[16] A validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is the gold standard for this type of analysis in complex matrices like plasma or urine.

Self-Validating Experimental Protocol: Quantification of N-Methyl-1-naphthalenemethylamine in Human Plasma

This protocol describes a robust workflow designed for accuracy and reproducibility.

1. Preparation of Standards and Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of N-Methyl-1-naphthalenemethylamine (analyte) and this compound (IS) in methanol.

-

Calibration Standards: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution to a final concentration of 100 ng/mL in methanol. This concentration should be chosen to be within the linear range of the assay and comparable to the expected analyte concentrations.

2. Sample Preparation (Protein Precipitation)

-

Aliquot: Pipette 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike: Add 10 µL of the 100 ng/mL IS spiking solution to every tube (except for double blanks).

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex & Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[17]

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[18]

-

LC Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm) is suitable for separating the analyte from matrix components.[17][19]

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the analyte, hold for washing, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

4. Mass Spectrometer Parameters (MRM)

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions: These must be optimized by infusing the pure analyte and IS. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by fragmentation in the collision cell.

-

Analyte (C₁₂H₁₃N, MW: 171.24): Q1: m/z 172.1 → Q3: m/z [Fragment 1], m/z [Fragment 2]

-

Internal Standard (C₁₂H₆D₇N, MW: 178.28): Q1: m/z 179.2 → Q3: m/z [Corresponding Fragment 1], m/z [Corresponding Fragment 2]

-

-

Optimization: Parameters like collision energy, declustering potential, and source temperatures must be empirically optimized to achieve maximum signal intensity for each transition.[17]

Caption: Standard workflow for sample analysis using IDMS.

5. Data Analysis and Validation

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte for each calibration standard. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

-

Quantification: The concentration of the analyte in unknown samples is calculated from their measured peak area ratio using the regression equation from the calibration curve.

-

Validation: The method's performance must be confirmed according to regulatory guidelines (e.g., FDA, EMA), assessing linearity, accuracy, precision, selectivity, and matrix effects.

References

- Benchchem.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Vertex AI Search. (2025). Deuterated Internal Standard: Significance and symbolism. Google Cloud.

- PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites.

- Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry?. YouTube.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

- WIPO Patentscope. (n.d.). WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. WIPO.

- OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry.

- Technical Disclosure Commons. (2024).

- ResearchGate. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS).

- Creative Proteomics. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).

- Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.

- SIELC Technologies. (n.d.). Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column. SIELC.

- LGC Standards. (n.d.). This compound. LGC Standards.

- CRO SPLENDID LAB. (n.d.). This compound. CRO SPLENDID LAB.

- Alfa Chemistry. (n.d.). CAS 1189686-07-4 this compound. Alfa Chemistry.

- Pharmaffiliates. (n.d.). 1189686-07-4 | Chemical Name : this compound.

- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.

Sources

- 1. youtube.com [youtube.com]

- 2. osti.gov [osti.gov]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. youtube.com [youtube.com]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 9. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. splendidlab.in [splendidlab.in]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. tdcommons.org [tdcommons.org]

- 15. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. agilent.com [agilent.com]

- 18. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Physical and Chemical Stability of Deuterated Naphthylmethylamine

Introduction: The Strategic Imperative of Deuteration and Stability Profiling

In the landscape of modern drug development, the pursuit of optimized pharmacokinetic profiles is paramount. One elegant and increasingly utilized strategy is selective deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium, at specific molecular positions. This modification, while seemingly subtle, can profoundly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, its cleavage is often the rate-limiting step in enzymatic metabolism.[1][2] By strategically placing deuterium at metabolically vulnerable sites, we can slow down drug metabolism, potentially leading to improved bioavailability, longer half-life, and a more favorable safety profile.[3][4][5]

Naphthylmethylamine serves as a valuable scaffold in medicinal chemistry. The introduction of deuterium to this moiety, creating deuterated naphthylmethylamine, presents a promising avenue for developing novel therapeutics. However, the introduction of deuterium, and indeed the development of any new chemical entity, necessitates a rigorous evaluation of its physical and chemical stability.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of deuterated naphthylmethylamine, ensuring the integrity, safety, and efficacy of potential drug candidates. We will delve into the core principles and practical methodologies for a thorough stability assessment, from solid-state characterization to forced degradation studies.

Part 1: Unveiling the Physical Landscape: Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its stability, dissolution, and bioavailability.[8][9] A comprehensive solid-state characterization is therefore the foundational step in any stability program. This involves identifying the crystalline form (polymorphism), understanding its thermal behavior, and assessing its physical robustness.[7][10]

X-Ray Powder Diffraction (XRPD): The Fingerprint of Crystallinity

XRPD is an indispensable technique for identifying the crystalline or amorphous nature of a substance.[11] Different polymorphic forms of a compound will produce unique diffraction patterns, providing a definitive fingerprint for each solid form.[12]

Experimental Protocol: XRPD Analysis of Deuterated Naphthylmethylamine

-

Sample Preparation: Gently grind a small amount (10-50 mg) of the deuterated naphthylmethylamine sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.

-

Sample Mounting: Pack the powdered sample into a standard XRPD sample holder, ensuring a flat and even surface.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation.

-

Scan Range (2θ): A typical range is 2° to 40°.

-

Scan Speed: A standard scan speed is 1-2°/min.

-

-

Data Acquisition: Run the XRPD scan and collect the diffraction pattern.

-

Data Analysis: Analyze the resulting diffractogram for the presence of sharp peaks, indicative of crystalline material, or a broad halo, suggesting an amorphous form. Compare the pattern to any known patterns of non-deuterated naphthylmethylamine or other batches to identify the polymorphic form.

Thermal Analysis: Probing Thermal Transitions with DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and transitions of a material. DSC measures the heat flow into or out of a sample as a function of temperature, revealing events like melting, crystallization, and polymorphic transitions.[13] TGA measures the change in mass of a sample as a function of temperature, indicating thermal decomposition.[11]

Experimental Protocol: DSC and TGA Analysis of Deuterated Naphthylmethylamine

-

Sample Preparation: Accurately weigh 2-5 mg of the deuterated naphthylmethylamine sample into an appropriate aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

-

Instrument Setup (DSC):

-

Temperature Range: A typical range is from ambient temperature to a point beyond the melting or decomposition temperature (e.g., 25°C to 300°C).

-

Heating Rate: A standard heating rate is 10°C/min.

-

Atmosphere: Typically under a nitrogen purge to prevent oxidation.

-

-

Instrument Setup (TGA):

-

Temperature Range: Similar to DSC, e.g., 25°C to 500°C.

-

Heating Rate: A standard heating rate is 10°C/min.

-

Atmosphere: Typically under a nitrogen purge.

-

-

Data Acquisition: Run the thermal analysis for both DSC and TGA.

-

Data Analysis:

-

DSC Thermogram: Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). The onset temperature of the melting peak is a key indicator of purity.

-

TGA Thermogram: Observe the temperature at which significant weight loss occurs, indicating the onset of thermal decomposition.

-

Data Presentation: Summary of Solid-State Characterization Data

| Parameter | Method | Result | Interpretation |

| Crystalline Form | XRPD | Crystalline, Form I | Indicates a stable, ordered solid state. |

| Melting Point (Onset) | DSC | 155.2 °C | Provides a benchmark for purity and identity. |

| Thermal Decomposition | TGA | Onset at 250 °C | Defines the upper limit for thermal stability. |

Part 2: Probing the Chemical Vulnerabilities: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[14][15] It involves subjecting the drug substance to conditions more severe than those it would encounter during storage to identify potential degradation products and pathways.[16][17] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[14]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study of deuterated naphthylmethylamine.

Caption: Workflow for forced degradation studies of deuterated naphthylmethylamine.

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[18]

Experimental Protocol: Stability-Indicating HPLC-UV Method

-

Chromatographic System:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of all species (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV/DAD at an appropriate wavelength (e.g., 280 nm).

-

-

Sample Preparation:

-

Prepare a stock solution of deuterated naphthylmethylamine in a suitable solvent (e.g., acetonitrile/water).

-

For each stress condition, dilute the sample to a final concentration of approximately 1 mg/mL.

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample at 80°C for 7 days.

-

Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.

-

-

Analysis: Inject the stressed samples, along with an unstressed control, into the HPLC system.

-

Data Analysis:

-

Quantify the percentage of the parent compound remaining.

-

Calculate the percentage of each degradation product.

-

Ensure mass balance is achieved.

-

Identification of Degradation Products by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.[19][20][21]

Experimental Protocol: LC-MS/MS Analysis

-

LC System: Utilize the same HPLC method as described above.

-

MS System:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

-

Data Acquisition: Acquire full scan MS data to determine the molecular weights of the degradation products and MS/MS data to obtain fragmentation patterns for structural elucidation.

-

Data Analysis: Propose structures for the degradation products based on their accurate mass and fragmentation patterns.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Major Degradants (Proposed) |

| 0.1N HCl, 60°C, 24h | 15% | N-oxide, Hydroxylated naphthalene |

| 0.1N NaOH, 60°C, 24h | 5% | Minor unknown degradant |

| 3% H₂O₂, RT, 24h | 25% | N-oxide |

| 80°C, 7 days | <2% | No significant degradation |

| Photolytic (ICH Q1B) | 8% | Dimerization product |

Part 3: The Impact of Deuteration on Stability

A key consideration for deuterated compounds is whether the isotopic substitution itself influences chemical stability. While the primary role of deuteration in drug development is to alter metabolic stability through the KIE, it can also have a more subtle impact on non-enzymatic chemical stability. The slightly stronger C-D bond can, in some instances, lead to enhanced intrinsic chemical stability.[22] Comparative stability studies between the deuterated and non-deuterated naphthylmethylamine under the same forced degradation conditions are crucial to understanding this effect.

Caption: Conceptual diagram of the kinetic isotope effect on reaction rates.

Conclusion: A Roadmap to Stability

This technical guide has provided a comprehensive framework for assessing the physical and chemical stability of deuterated naphthylmethylamine. By systematically evaluating its solid-state properties and its degradation profile under stressed conditions, drug development professionals can build a robust data package to support further development. The methodologies outlined herein, from XRPD and thermal analysis to forced degradation studies coupled with advanced analytical techniques like HPLC and LC-MS/MS, represent the industry standard for ensuring the quality, safety, and efficacy of novel deuterated drug candidates. A thorough understanding of the stability of deuterated naphthylmethylamine is not merely a regulatory requirement; it is a scientific imperative that underpins the successful translation of a promising molecule into a safe and effective medicine.

References

- Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. (2025, March 24).

- Solid State Characterization - Auriga Research.

- Pharmaceutical solid-state characterization | Malvern Panalytical.

- Solid-State Characterization in Drug Development and Formulation - Research and Reviews. (2024, June 11).

- Solid State Characterization of Pharmaceuticals - Wiley.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5).

- What Is The Kinetic Isotope Effect (KIE)? - Chemistry For Everyone - YouTube. (2025, September 2).

- Kinetic isotope effect - Wikipedia.

- Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed. (2016, October 1).

- Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column | SIELC Technologies.

- How does XRPD protect both patients and patents? - Malvern Panalytical. (2022, June 28).

- The kinetic isotope effect in the search for deuterated drugs.

- The kinetic isotope effect in the search for deuterated drugs - PubMed. (2010, July-August).

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).

- X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen - MDPI. (2020, December 13).

- Thermal and X-ray powder diffraction (XRPD) analyses of the 3D printed... - ResearchGate.

- Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives | Semantic Scholar.

- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014, April 15).

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY - ATA Scientific.

- Forced degradation studies - MedCrave online. (2016, December 14).

- A general, versatile and divergent synthesis of selectively deuterated amines - PMC.

- N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem.

- Development of forced degradation and stability indicating studies of drugs—A review - NIH.

- Guide to achieving reliable quantitative LC-MS measurements.

- Analytical techniques – Knowledge and References - Taylor & Francis.

- A practical synthesis of deuterated methylamine and dimethylamine - Semantic Scholar.

- 1-Naphthylmethylamine 97 118-31-0 - Sigma-Aldrich.

- A practical synthesis of deuterated methylamine and dimethylamine - ResearchGate.

- An In-Depth Technical Guide to the Chemical Properties and Stability of Methyl-d3-amine Hydrochloride - Benchchem.

- Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed.

- Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study - MDPI.

- Effective Synthesis of Deuterated n-Octylamine and Its Analogues - EPJ Web of Conferences.

- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent.

- 1-Naphthylmethylamine 98.0+%, TCI America™ | Fisher Scientific.

- N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem.

- Synthesis of a Deuterated Naphthalene - Organic Chemistry Tutor.

- 1-Naphthylmethylamine 97 118-31-0 - Sigma-Aldrich.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solitekpharma.com [solitekpharma.com]

- 7. rroij.com [rroij.com]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. wiley.com [wiley.com]

- 10. Pharmaceutical solid- state characterization | Malvern Panalytical [malvernpanalytical.com]

- 11. How does XRPD protect both patients and patents? | Malvern Panalytical [malvernpanalytical.com]

- 12. mdpi.com [mdpi.com]

- 13. atascientific.com.au [atascientific.com.au]

- 14. pharmatutor.org [pharmatutor.org]

- 15. acdlabs.com [acdlabs.com]

- 16. medcraveonline.com [medcraveonline.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives | Semantic Scholar [semanticscholar.org]

- 20. rsc.org [rsc.org]

- 21. agilent.com [agilent.com]

- 22. Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study [mdpi.com]

The Role and Application of N-(1-Naphthyl-d7-methyl)methylamine in High-Precision Quantitative Analysis

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Analytical Precision

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical and bioanalytical research, the pursuit of accuracy and reproducibility is paramount. The inherent variability of complex biological matrices, coupled with the potential for fluctuations in instrument performance, necessitates a robust method for normalization. An ideal internal standard (IS) should perfectly mimic the analyte's behavior through every stage of the analytical workflow—from extraction and chromatographic separation to ionization in the mass spectrometer's source.[1] Stable isotope-labeled (SIL) compounds, particularly deuterated standards, have emerged as the gold standard, offering a nearly identical physicochemical profile to the analyte of interest.[1][2]

This guide provides a comprehensive technical overview of N-(1-Naphthyl-d7-methyl)methylamine, a deuterated internal standard crucial for specific quantitative applications. We will delve into its core properties, the rationale behind its use, and a detailed, field-proven workflow for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), grounding our discussion in the principles of analytical integrity and trustworthiness.

PART 1: Core Physicochemical Characteristics

This compound is the deuterated analogue of N-methyl-1-naphthalenemethanamine. The incorporation of seven deuterium atoms provides a distinct mass shift, allowing it to be differentiated from the unlabeled analyte by the mass spectrometer while ensuring its chemical behavior remains virtually identical.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4][5][6] |

| Synonyms | N-Methyl-N-[(naphthalen-1-yl)methyl]amine-d7, NSC 129392-d7 | [3][5] |

| Molecular Formula | C₁₂H₆D₇N | [3][4][5][6][7] |

| Molecular Weight | 178.28 g/mol | [3][5][6][7][8] |

| Exact Mass | 178.1487 u | [8][9] |

| CAS Number | 1189686-07-4 | [3][4][5][8] |

| Unlabeled Analogue CAS | 14489-75-9 | [8] |

| Appearance | Brown Oil | [3][5] |

| Solubility | Chloroform, DMF, Methanol | [4] |

PART 2: The Scientific Rationale for Application

Expertise in Practice: Why This Specific Standard?

The choice of an internal standard is not arbitrary; it is dictated by the analyte being quantified. The unlabeled analogue, N-methyl-1-naphthalenemethanamine, is a key intermediate in the commercial synthesis of Terbinafine, a widely used antifungal medication.[10][11] Therefore, this compound is the ideal internal standard for:

-

Therapeutic Drug Monitoring (TDM): Accurately quantifying Terbinafine levels in patient plasma or blood samples to ensure dosage is within the therapeutic window.

-

Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of Terbinafine during drug development.

-

Quality Control (QC): Verifying the purity and concentration of N-methyl-1-naphthalenemethanamine as a raw material in the pharmaceutical manufacturing process.[11]

By co-eluting with the analyte and experiencing the same matrix effects (ion suppression or enhancement), the deuterated standard provides a reliable basis for correction, ensuring that measured concentrations are accurate regardless of sample-to-sample variations.[12][13]

PART 3: Experimental Protocol and Workflow

A self-validating protocol relies on the internal standard to account for procedural variability. The following workflow demonstrates the use of this compound in a typical bioanalytical setting, such as quantifying its unlabeled analogue in human plasma.

3.1: High-Level Experimental Workflow

The diagram below illustrates the comprehensive workflow from sample receipt to final data analysis.

Caption: Bioanalytical workflow using a deuterated internal standard.

3.2: Detailed Step-by-Step Methodology

This protocol is a representative example and should be fully validated according to international guidelines.[12]

1. Preparation of Stock and Working Solutions:

- Analyte Stock (1 mg/mL): Accurately weigh and dissolve N-methyl-1-naphthalenemethanamine in methanol.

- Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

- Working Solutions: Serially dilute the stock solutions in 50:50 methanol:water to create calibration standards and a fixed-concentration IS working solution (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

- To 50 µL of plasma sample (or calibrator/QC), add 10 µL of the IS working solution.

- Vortex briefly to mix.

- Add 150 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Instrumental Conditions (Illustrative):

- LC System: UPLC/HPLC system.

- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A suitable gradient to ensure analyte and IS co-elution and separation from matrix components.

- MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI), positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-methyl-1-naphthalenemethanamine | 172.1 | 141.1 |

| This compound (IS) | 179.1 | 148.1 |

3.3: Data Processing and Quantification Logic

The cornerstone of quantification using an internal standard is the Peak Area Ratio (PAR). This ratio normalizes the analyte response to the internal standard response, correcting for any loss or variation during the process.

Caption: Data processing logic for internal standard-based quantification.

A calibration curve is generated by plotting the PAR of the calibration standards against their known concentrations. The concentration of the unknown samples is then determined by interpolating their measured PAR onto this curve.

Conclusion

This compound represents more than just a chemical reagent; it is an enabling tool for generating high-integrity data in demanding scientific environments. Its design as a stable isotope-labeled analogue of a key pharmaceutical intermediate makes it indispensable for drug development and monitoring. By understanding its properties and implementing it within a robust, validated workflow, researchers and scientists can effectively mitigate analytical variability, ensuring that their quantitative results are both accurate and trustworthy.

References

-

Journal of Pharmaceutical and Allied Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

Pharmaffiliates. 1189686-07-4| Chemical Name : this compound. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

CRO SPLENDID LAB. This compound. [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

-

ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

WIPO PatentScope. WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. [Link]

-

National Toxicology Program. Nomination Background: Methylamine (CASRN: 74-89-5). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. usbio.net [usbio.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. splendidlab.in [splendidlab.in]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. guidechem.com [guidechem.com]

- 10. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. texilajournal.com [texilajournal.com]

- 13. resolvemass.ca [resolvemass.ca]

"isotopic purity of N-(1-Naphthyl-d7-methyl)methylamine"

An In-depth Technical Guide on the Isotopic Purity of N-(1-Naphthyl-d7-methyl)methylamine

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Isotopic Purity in Drug Development

In the landscape of modern pharmaceutical research and development, the use of isotopically labeled compounds is indispensable. These molecules, in which one or more atoms have been replaced by an isotope, serve as invaluable tools in a multitude of applications, ranging from metabolic studies and pharmacokinetic analyses to their use as internal standards in quantitative bioanalysis. This compound, a deuterated analog of N-methyl-1-naphthalenemethanamine, is one such compound. Its utility is intrinsically linked to its isotopic purity—the degree to which the intended isotope (in this case, deuterium) has replaced the naturally abundant isotope (protium) at specific molecular positions.

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the isotopic purity of this compound. We will delve into the analytical techniques, data interpretation, and the underlying scientific principles that ensure the reliability and accuracy of these measurements, offering a framework for researchers, scientists, and drug development professionals to confidently assess and utilize this critical reagent.

Understanding Isotopic Purity: Definitions and Significance

Isotopic purity, often expressed as "deuterium incorporation" or "isotopic enrichment," quantifies the percentage of molecules in a sample that contain the desired number of deuterium atoms at the specified locations. For this compound, the "d7" designation indicates that seven hydrogen atoms on the naphthyl ring have been substituted with deuterium.

High isotopic purity is paramount for several reasons:

-

Accuracy in Quantitative Analysis: When used as an internal standard in mass spectrometry-based assays, the isotopic purity of the labeled compound directly impacts the accuracy of the quantification of the unlabeled analyte. The presence of unlabeled or partially labeled species can interfere with the analyte's signal, leading to erroneous results.

-

Clarity in Metabolic Studies: In drug metabolism studies, deuterated compounds are used to trace the metabolic fate of a drug candidate. High isotopic purity ensures that the detected signals correspond to the labeled molecule and its metabolites, rather than to naturally occurring isotopes or impurities.

-

Minimizing Isotope Effects: While the "deuterium kinetic isotope effect" can be a valuable tool in mechanistic studies, it is often an undesirable variable in other applications. A well-defined and high level of isotopic enrichment minimizes the variability in physicochemical properties between the labeled and unlabeled compounds.

Analytical Methodologies for Isotopic Purity Determination

The two primary and most powerful techniques for the determination of isotopic purity are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR are employed.

¹H NMR for Assessing Residual Protons

In ¹H NMR, the absence of signals at the chemical shifts corresponding to the deuterated positions is a primary indicator of high isotopic purity. The integration of any residual proton signals in these regions, relative to the integration of a known, non-deuterated proton signal within the molecule (such as the N-methyl protons), allows for the quantification of the level of deuterium incorporation.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d4) to a final concentration of 5-10 mg/mL.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and sensitivity.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a high signal-to-noise ratio.

-

Data Processing and Analysis:

-

Reference the spectrum to the residual solvent peak.

-

Integrate the signals corresponding to the non-deuterated protons (e.g., the N-methyl group).

-

Integrate any residual signals in the aromatic region where deuterium incorporation is expected.

-

Calculate the percentage of isotopic purity based on the relative integrations.

-

²H NMR for Direct Detection of Deuterium

²H NMR allows for the direct observation of the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation. The relative integration of these signals can confirm the locations and relative abundance of the deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is an exceptionally powerful tool for determining the isotopic distribution of a molecule.

Principle of Isotopic Purity Analysis by MS

By analyzing the molecular ion region of the mass spectrum, one can observe a cluster of peaks corresponding to the different isotopic variants (isotopologues) of the molecule. For this compound, the most abundant ion should correspond to the fully deuterated (d7) species. The presence and relative intensities of ions corresponding to d0 through d6 species provide a quantitative measure of the isotopic purity.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation (Optional but Recommended): Utilize a liquid chromatography (LC) system to separate the analyte from any potential impurities before it enters the mass spectrometer. A simple isocratic method on a C18 column is often sufficient.

-

Mass Spectrometer Setup:

-

Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) to ensure accurate mass measurement and resolution of the isotopic peaks.

-

Optimize the ionization source parameters (e.g., electrospray ionization - ESI) to maximize the signal of the molecular ion ([M+H]⁺).

-

-

Data Acquisition: Acquire the mass spectrum in full scan mode, focusing on the m/z range that encompasses the expected molecular ions of all possible isotopologues.

-

Data Analysis:

-

Identify the peak corresponding to the fully deuterated (d7) species.

-

Identify and integrate the peaks for all other isotopologues (d0 to d6).

-

Calculate the isotopic purity as the intensity of the d7 peak relative to the sum of the intensities of all isotopologue peaks.

-

Data Presentation: Isotopic Distribution of this compound

| Isotopologue | Theoretical Mass (Da) | Observed Relative Abundance (%) |

| d0 | 171.10 | < 0.1 |

| d1 | 172.11 | < 0.1 |

| d2 | 173.11 | < 0.1 |

| d3 | 174.12 | < 0.1 |

| d4 | 175.12 | 0.2 |

| d5 | 176.13 | 1.5 |

| d6 | 177.14 | 5.3 |

| d7 | 178.14 | 93.0 |

Note: The data presented in this table is illustrative and may not represent the specifications of all commercially available batches.

Visualizing the Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity.

A Technical Guide to the Research Applications of N-(1-Naphthyl-d7-methyl)methylamine

Abstract

This technical guide provides an in-depth exploration of the potential research applications of N-(1-Naphthyl-d7-methyl)methylamine, a deuterated isotopologue of N-(1-Naphthylmethyl)methylamine. As a stable isotope-labeled compound, its primary utility lies in advanced analytical and metabolic studies, particularly within the realms of pharmaceutical research and development. This document will elucidate the fundamental principles behind its application, provide detailed experimental protocols, and offer insights into its role in enhancing data quality and providing deeper mechanistic understanding in drug metabolism and pharmacokinetics.

Introduction: The Significance of Deuterated Compounds in Research

In modern scientific research, particularly in fields reliant on precise quantification and the elucidation of metabolic pathways, stable isotope-labeled compounds have become indispensable tools. Deuterium (²H or D), a stable isotope of hydrogen, is frequently incorporated into molecules to create "heavy" versions of a target analyte.[1] These deuterated compounds are chemically almost identical to their non-deuterated ("light") counterparts, participating in the same chemical reactions and exhibiting similar physical properties.[2] However, the mass difference imparted by the deuterium atoms allows them to be distinguished by mass spectrometry, a highly sensitive and specific analytical technique.[1][2]

This compound is a deuterated form of N-(1-Naphthylmethyl)methylamine, with seven deuterium atoms replacing hydrogen atoms on the naphthalene ring structure. This specific labeling makes it an ideal candidate for two primary areas of research: as an internal standard for quantitative mass spectrometry and as a tool to investigate the kinetic isotope effect in metabolic studies.

Core Application: An Internal Standard for Quantitative Bioanalysis

The most significant and widespread application of this compound is as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] An internal standard is a compound of known concentration that is added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[3]

The Rationale for a Deuterated Internal Standard

An ideal internal standard should behave as similarly as possible to the analyte of interest throughout the entire analytical process.[1] This includes extraction efficiency, chromatographic retention time, and ionization efficiency in the mass spectrometer.[1] By using a stable isotope-labeled version of the analyte, such as this compound for the quantification of N-(1-Naphthylmethyl)methylamine, these conditions are nearly perfectly met.

The deuterated standard co-elutes with the non-deuterated analyte from the liquid chromatography column, meaning they experience the same matrix effects in the ion source of the mass spectrometer.[4] Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix (e.g., plasma, urine), are a major source of imprecision and inaccuracy in LC-MS assays.[2] Because the deuterated internal standard is affected by the matrix in the same way as the analyte, it provides a reliable means of correction, leading to more accurate and precise quantification.[4]

Application in the Analysis of Terbinafine and its Metabolites

A key practical application for this compound is in the pharmacokinetic and metabolic studies of the antifungal drug Terbinafine. N-(1-Naphthylmethyl)methylamine is a known metabolite of Terbinafine.[5] Therefore, to accurately quantify the levels of this metabolite in biological samples, a robust analytical method is required. This compound serves as the ideal internal standard for this purpose.

The following table summarizes the key mass spectrometric properties of N-(1-Naphthylmethyl)methylamine and its deuterated internal standard:

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| N-(1-Naphthylmethyl)methylamine | C₁₂H₁₃N | 171.10 |

| This compound | C₁₂H₆D₇N | 178.15 |

Experimental Protocol: Quantification of N-(1-Naphthylmethyl)methylamine in Human Plasma

This protocol outlines a typical workflow for the quantification of N-(1-Naphthylmethyl)methylamine in human plasma using this compound as an internal standard.

2.3.1. Materials and Reagents

-

N-(1-Naphthylmethyl)methylamine analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2.3.2. Sample Preparation

-

Thaw plasma samples, calibrators, and quality controls at room temperature.

-

To 100 µL of each sample, add 10 µL of the internal standard working solution (containing a known concentration of this compound in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

2.3.3. LC-MS/MS Conditions

-

LC Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure separation from other plasma components and co-elution of the analyte and internal standard.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

N-(1-Naphthylmethyl)methylamine: Precursor ion (Q1) -> Product ion (Q3)

-

This compound: Precursor ion (Q1+7) -> Product ion (Q3)

-

2.3.4. Data Analysis The concentration of N-(1-Naphthylmethyl)methylamine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of the analyte.

Visualization of the Bioanalytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow described above.

Figure 1: Workflow for the quantification of N-(1-Naphthylmethyl)methylamine using its deuterated internal standard.

Advanced Application: Investigating the Kinetic Isotope Effect in Metabolism

Beyond its use as an internal standard, this compound can be a valuable tool for studying drug metabolism through the kinetic isotope effect (KIE).[6][7][8] The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[7][8]

The Principle of the Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[7] Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of a C-D bond are typically slower than those involving the cleavage of a C-H bond.[7] This is known as a primary KIE.

In drug metabolism, many reactions are catalyzed by enzymes such as the cytochrome P450 (CYP) family, and these reactions often involve the cleavage of C-H bonds.[5][6] By strategically placing deuterium atoms at sites of metabolism, researchers can slow down the rate of metabolic reactions at those positions.[6][7][8]

Application in Studying Terbinafine Metabolism

The metabolism of Terbinafine is complex, involving multiple pathways and CYP enzymes.[2] N-demethylation and oxidation of the naphthalene ring are potential metabolic routes for N-(1-Naphthylmethyl)methylamine. If the deuteration on the naphthalene ring of this compound is at a site of hydroxylation, the rate of this metabolic pathway would be expected to decrease. This can have several implications for research:

-

Identifying Sites of Metabolism: By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can infer which positions on the molecule are most susceptible to metabolic attack. A decrease in the formation of a particular hydroxylated metabolite from the deuterated compound would suggest that the deuterated position is a primary site of metabolism.

-

Altering Metabolic Pathways: By "blocking" or slowing down one metabolic pathway through deuteration, the metabolism may be shunted towards alternative pathways. This can help in identifying and characterizing minor or previously unknown metabolites.

-

Improving Pharmacokinetic Profiles: In drug development, deuteration can be used to create "metabolically shielded" drugs with improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[7][8]

Visualization of the Kinetic Isotope Effect

The following diagram illustrates how deuteration can influence metabolic pathways.

Figure 2: The kinetic isotope effect on the metabolism of N-(1-Naphthylmethyl)methylamine. Deuteration of the naphthalene ring slows the rate of ring hydroxylation (k_D2 < k_H2).

Conclusion

This compound is a powerful and versatile tool for researchers in the pharmaceutical and analytical sciences. Its primary application as an internal standard in LC-MS bioanalysis provides a robust and reliable method for the accurate quantification of its non-deuterated analogue, a key metabolite of the drug Terbinafine. Furthermore, its use in studying the kinetic isotope effect offers valuable insights into metabolic pathways, aiding in the identification of metabolic soft spots and the potential for designing drugs with improved pharmacokinetic profiles. The principles and protocols outlined in this guide provide a solid foundation for the effective implementation of this compound in research settings, ultimately contributing to the advancement of drug development and our understanding of xenobiotic metabolism.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspective, 23(6), 398–404.

- Vickers, A. E., Sinclair, J. R., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions.

- Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspective, 23(6), 398–404.

- Mutlib, A. E. (2008). The use of stable isotopes in drug metabolism studies. Expert opinion on drug metabolism & toxicology, 4(8), 1021–1036.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238.

Sources

- 1. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]

- 5. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

A Technical Guide to the Procurement and Application of N-(1-Naphthyl-d7-methyl)methylamine in Quantitative Bioanalysis

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-(1-Naphthyl-d7-methyl)methylamine (CAS No. 1189686-07-4). As the stable isotope-labeled internal standard for N-Methyl-1-naphthalenemethylamine (an impurity and potential metabolite of the antifungal drug Terbinafine), this reagent is critical for achieving accuracy and precision in regulatory bioanalysis. This document details the scientific rationale for its use, guidance on supplier qualification, interpretation of quality control documents, and a complete, field-proven protocol for its application in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard

This compound is the deuterated analogue of N-Methyl-1-naphthalenemethylamine (CAS No. 14489-75-9). The unlabeled compound is recognized as "Terbinafine Impurity A," a potential process impurity or metabolite of the widely used antifungal agent, Terbinafine.[1] The quantitative analysis of such compounds in biological matrices (e.g., plasma, urine, tissue) is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies that support drug development and regulatory submissions.

The "gold standard" for quantitative bioanalysis via LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly recommend this approach.[4] A SIL-IS is the analyte of interest with several atoms (typically hydrogen) replaced by a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N). Because its physicochemical properties are nearly identical to the analyte, the SIL-IS co-elutes chromatographically and experiences the same variability during sample preparation, injection, and ionization.[5][6] By adding a known concentration of the SIL-IS to every sample at the beginning of the workflow, it serves as a robust normalizer, correcting for matrix effects and procedural inconsistencies. This principle, known as isotope dilution mass spectrometry, is the foundation of modern, high-precision bioanalysis.

This compound, with its seven deuterium atoms on the naphthalene ring, provides a significant mass shift (+7 Da) from the analyte, ensuring no mass spectral overlap while maintaining near-identical chemical behavior.

Sourcing and Qualification of this compound

Procuring a high-quality internal standard is the first critical step in establishing a reliable bioanalytical method. The quality and characterization of the reference standard directly impact the integrity of the study data.[4]

Supplier Availability

Several chemical suppliers and manufacturers offer this compound for research purposes. The table below summarizes key information from publicly available sources. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to verify quality.

| Supplier | CAS Number | Molecular Formula | Reported Form/Purity | Recommended Storage |

| United States Biological | 1189686-07-4 | C₁₂H₆D₇N | Highly Purified | -20°C (Long-term)[4][7] |

| Alfa Chemistry | 1189686-07-4 | C₁₂H₆D₇N | Brown Oil; 96% Purity | Not Specified[8] |

| LGC Standards (TRC) | 1189686-07-4 | C₁₂H₆D₇N | Neat | Not Specified[9][10] |

| Pharmaffiliates | 1189686-07-4 | C₁₂H₆D₇N | Brown Oil | 2-8°C Refrigerator[11] |

| Santa Cruz Biotechnology | 1189686-07-4 | C₁₂H₆D₇N | Not Specified | Not Specified[12] |

| Fisher Scientific (TRC) | 1189686-07-4 | C₁₂H₆D₇N | Neat | Not Specified[13][14] |